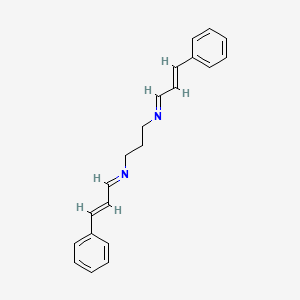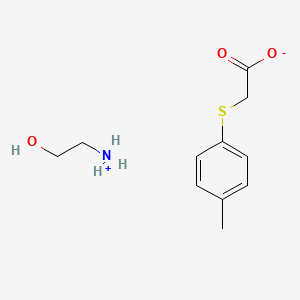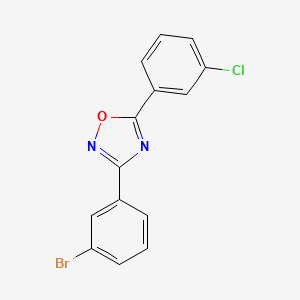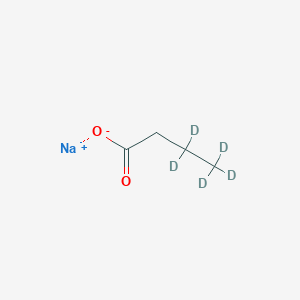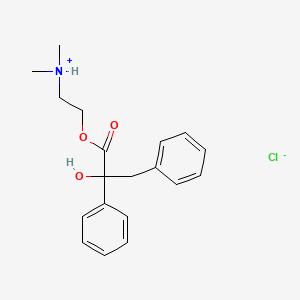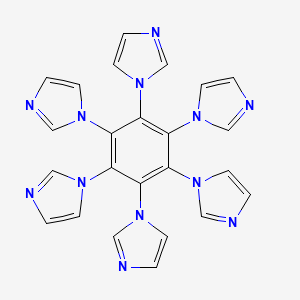
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is a compound with the molecular formula C24H18N12 and a molecular weight of 474.48 g/mol . It is characterized by the presence of six imidazole groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene typically involves the reaction of benzene with imidazole under specific conditions. One common method involves the use of a catalyst to facilitate the attachment of imidazole groups to the benzene ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole groups.
Substitution: The compound can participate in substitution reactions where one or more imidazole groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce derivatives with different functional groups attached to the benzene ring .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene involves its ability to coordinate with metal ions through its imidazole groups. This coordination can influence various molecular pathways and targets, depending on the specific application. For example, in catalysis, the compound can facilitate reactions by stabilizing transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene: This compound has four imidazole groups attached to a benzene ring and is used in similar applications.
1,3,5-Tri(1H-imidazol-1-yl)benzene: With three imidazole groups, this compound is also used in coordination chemistry and materials science.
Uniqueness
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is unique due to the presence of six imidazole groups, which provides multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and other advanced materials .
Eigenschaften
Molekularformel |
C24H18N12 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
1-[2,3,4,5,6-penta(imidazol-1-yl)phenyl]imidazole |
InChI |
InChI=1S/C24H18N12/c1-7-31(13-25-1)19-20(32-8-2-26-14-32)22(34-10-4-28-16-34)24(36-12-6-30-18-36)23(35-11-5-29-17-35)21(19)33-9-3-27-15-33/h1-18H |
InChI-Schlüssel |
JMVKQZSXGATQNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C2=C(C(=C(C(=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6)N7C=CN=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




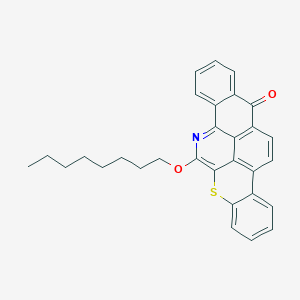
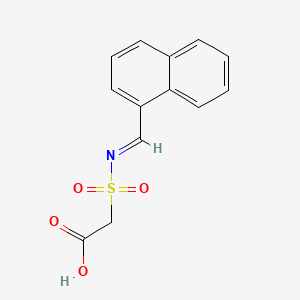
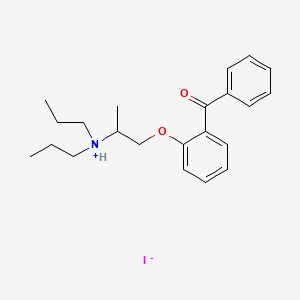

![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
